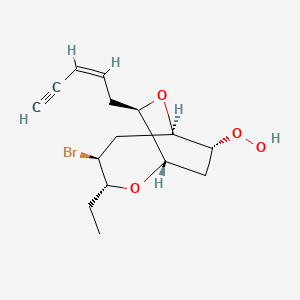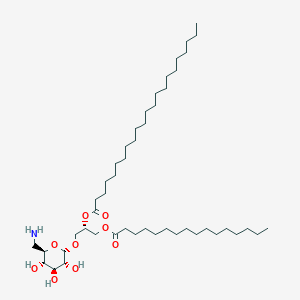
2-Oxo-6-methylthiohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6-methylthiohexanoic acid is an oxo carboxylic acid.
Scientific Research Applications
Chemical Synthesis and Catalysis
- 2-Methylcyclohexanone, a related compound, is oxidized to produce 6-oxoheptanoic acid, showcasing the role of similar compounds in catalytic oxidation processes (Atlamsani, Brégeault, & Ziyad, 1993).
Biochemical Transformations
- Research on cycloalkanediones demonstrates the biotransformation of these compounds into oxo carboxylic acids, similar to 2-oxo-6-methylthiohexanoic acid, using cultured plant cells, indicating potential biological applications (Chai, Sakamaki, Kitanaka, & Horiuchi, 2003).
Medicinal Chemistry
- The conversion of alcohols to aldehydes or ketones using a variant of Swern oxidation, which involves 6-(methylsulfinyl)hexanoic acid, a compound closely related to 2-oxo-6-methylthiohexanoic acid, highlights the significance of these compounds in developing synthetic methodologies in medicinal chemistry (Liu & Vederas, 1996).
Enzymatic Studies
- The 2-oxo acid dehydrogenase complexes are essential in metabolism, where 2-oxo acids play a pivotal role. This is relevant to the study of 2-oxo-6-methylthiohexanoic acid, as it provides insights into its potential metabolic pathways and enzymatic interactions (Yeaman, 1989).
Green Chemistry
- The white biotechnology approach, part of sustainable green chemistry, utilizes biotechnologically produced 2-oxocarboxylic acids like 2-oxo-6-methylthiohexanoic acid for innovative chemical syntheses. These compounds serve as building blocks for creating complex molecules in a more environmentally friendly manner (Stottmeister, Aurich, Wilde, Andersch, Schmidt, & Sicker, 2005).
properties
Product Name |
2-Oxo-6-methylthiohexanoic acid |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methylsulfanyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-11-5-3-2-4-6(8)7(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
GRUGZHAOXOPASC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S,3R,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate](/img/structure/B1262038.png)




![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)




